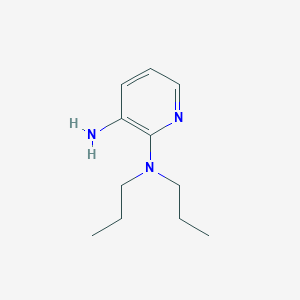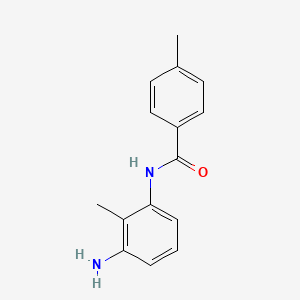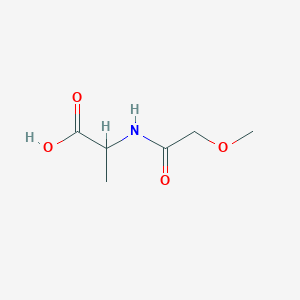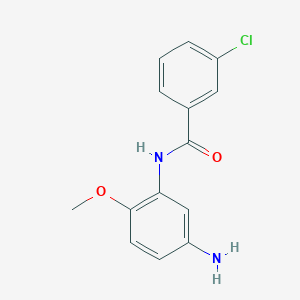
N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide (AMCB) is an important chemical compound that has a wide range of applications in the field of science and research. It is an amide derivative of 3-chlorobenzamide and 5-amino-2-methoxyphenyl, which are both important components of the compound. AMCB is used in many scientific and research applications, such as synthesis of organic compounds, catalytic reactions, and as a drug delivery system. It also has important biochemical and physiological effects which make it a valuable tool for scientists and researchers.
Applications De Recherche Scientifique
Synthesis and Structural Study
N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide and its derivatives have been synthesized and studied for their structural properties. For instance, N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide was synthesized, and its crystal and molecular structures were analyzed using X-ray diffraction, IR, 1 H-NMR, and 13 C-NMR methods (Cabezas et al., 1988).
Serotonin-3 Receptor Antagonists
Research on benzamide derivatives has revealed their potential as serotonin-3 (5-HT3) receptor antagonists. A study on 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which include various benzamide derivatives, showed potent 5-HT3 receptor antagonistic activity (Harada et al., 1995).
Gastrointestinal Motility Studies
N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide derivatives have been studied for their effects on gastrointestinal motility. For instance, metoclopramide, a derivative, has been investigated for its excitatory action on the colonic muscle (Fukuhara et al., 1968).
Corrosion Inhibition
Research has also focused on the application of benzamide derivatives in corrosion inhibition. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed inhibition performance on mild steel in hydrochloric acid medium (Bentiss et al., 2009).
Anti-Proliferative Activity in Cancer Research
Benzamide derivatives have shown potential in cancer research due to their anti-proliferative activities. For instance, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene exhibited tumor-selective anti-proliferative activity in leukemia/lymphoma and other cancer cell types (Thomas et al., 2017).
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORXGWQRPHYJGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

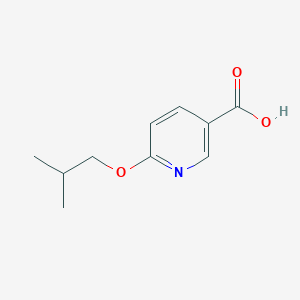
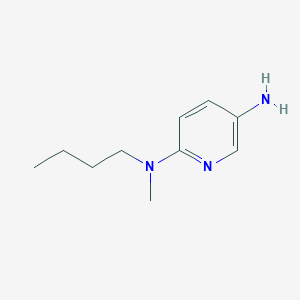
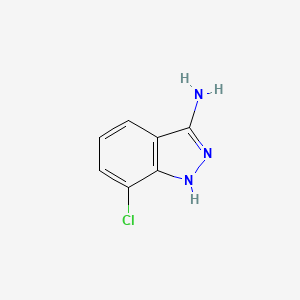
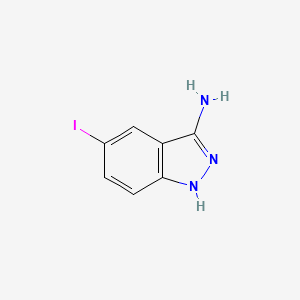


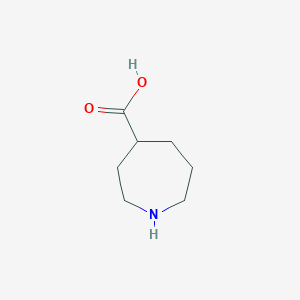
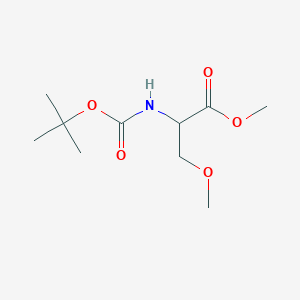
![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)
